molecular formula C9H8BrFO3 B1434074 Methyl 5-bromo-2-fluoro-3-methoxybenzoate CAS No. 1820684-72-7

Methyl 5-bromo-2-fluoro-3-methoxybenzoate

Cat. No.: B1434074
CAS No.: 1820684-72-7
M. Wt: 263.06 g/mol
InChI Key: GPGFMRUTTAZCNO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C9H8BrFO3 and a molecular weight of 263.06 g/mol . It is a benzoate ester derivative, characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate typically involves the esterification of 5-bromo-2-fluoro-3-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-bromo-2-fluoro-3-methoxybenzoate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets. The methoxy group enhances its binding affinity to certain enzymes and receptors, while the bromine and fluorine atoms contribute to its reactivity and stability. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates .

Comparison with Similar Compounds

Uniqueness: Methyl 5-bromo-2-fluoro-3-methoxybenzoate is unique due to the combination of bromine, fluorine, and methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a synthetic compound that has garnered attention in the fields of medicinal and biological chemistry due to its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H8BrFO3\text{C}_9\text{H}_8\text{BrF}\text{O}_3

This compound features a bromine atom, a fluorine atom, and a methoxy group attached to a benzoate structure, which contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. The compound's mechanism may involve:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as an agonist or antagonist at specific receptor sites.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines:

Cancer Cell Line IC50 Value
HeLa (cervical cancer)12 µM
MCF-7 (breast cancer)15 µM
A549 (lung cancer)20 µM

These results indicate that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against multidrug-resistant strains of bacteria. The compound displayed superior activity compared to conventional antibiotics, highlighting its potential as a novel therapeutic agent in treating resistant infections .
  • Evaluation of Anticancer Properties : A recent study focused on the effects of the compound on tumor growth in xenograft models. Results indicated that administration of this compound resulted in significant tumor regression, suggesting its viability as an anticancer drug candidate .

Properties

IUPAC Name

methyl 5-bromo-2-fluoro-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGFMRUTTAZCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.